molecular formula C18H18F3N3O3 B2811554 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid CAS No. 870980-07-7

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid

カタログ番号: B2811554
CAS番号: 870980-07-7
分子量: 381.355
InChIキー: PNUXAUKXEVPEBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of Pyrimidine Derivatives in Medicinal Research

Pyrimidine derivatives occupy a central role in medicinal chemistry due to their inherent bioisosteric compatibility with endogenous nucleobases and structural adaptability for drug design. The pyrimidine core is integral to nucleic acid metabolism, enabling interactions with enzymes and genetic materials critical for cellular replication and signaling. Recent synthetic advances have expanded the therapeutic scope of pyrimidine analogs, particularly in oncology and infectious diseases. For instance, 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives demonstrate potent cytotoxic activity against HCT-116, MCF-7, and HEPG-2 cancer cell lines, with IC~50~ values comparable to doxorubicin. Substitutions at the 2-, 4-, and 6-positions modulate electronic and steric properties, enabling selective targeting of kinases and polymerases. Pyrimidines also exhibit broad-spectrum antimicrobial activity by disrupting bacterial folate synthesis and fungal membrane integrity. The structural plasticity of this scaffold supports diverse pharmacological applications, making it a cornerstone of heterocyclic drug discovery.

Trifluoromethyl-Substituted Heterocycles in Drug Discovery

The trifluoromethyl (-CF~3~) group is a critical pharmacophoric element that enhances metabolic stability, membrane permeability, and target affinity in heterocyclic compounds. By altering electron density and lipophilicity, -CF~3~ groups reduce oxidative metabolism and improve pharmacokinetic profiles. In pyrimidine derivatives, trifluoromethylation at the 6-position, as seen in 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid, introduces steric bulk and electron-withdrawing effects that stabilize interactions with hydrophobic binding pockets. Comparative studies of N-CF~3~ azoles and their N-CH~3~ analogs reveal superior lipophilicity (logP values increased by 0.5–1.2 units) and Caco-2 permeability, underscoring the trifluoromethyl group’s role in optimizing drug-likeness. Furthermore, -CF~3~ substitution minimizes off-target interactions by reducing polar surface area, a feature critical for central nervous system (CNS) drug development. Recent synthetic methodologies, such as oxidative desulfurization-fluorination and hypervalent iodine-mediated trifluoromethylation, enable efficient incorporation of this motif into complex heterocycles.

Piperidine-3-carboxylic Acid as a Functional Pharmacophore

Piperidine-3-carboxylic acid contributes a unique three-dimensional conformation and ionizable carboxyl group to hybrid molecules, enhancing solubility and target engagement. The piperidine ring’s chair conformation reduces steric strain while positioning substituents for optimal interactions with enzymatic active sites. The carboxylic acid moiety facilitates hydrogen bonding with residues such as aspartate and glutamate, often critical for inhibiting proteases or modulating G-protein-coupled receptors (GPCRs). In this compound, the piperidine-carboxylic acid subunit likely acts as a bioisostere for natural amino acids, enabling mimicry of peptide substrates. This structural feature is exemplified in marketed drugs like sitagliptin, where a piperazine-carboxylic acid motif enhances dipeptidyl peptidase-4 (DPP-4) inhibition. Additionally, the carboxylic acid group improves aqueous solubility, addressing a common limitation of highly lipophilic trifluoromethylated compounds.

Historical Development of Pyrimidine-Piperidine Conjugates

The convergence of pyrimidine and piperidine chemistry emerged from efforts to combine the therapeutic versatility of heteroaromatics with the pharmacokinetic advantages of saturated nitrogen-containing rings. Early pyrimidine drugs, such as flucytosine (5-fluorocytosine) and trimethoprim, validated the scaffold’s antimicrobial potential but faced limitations in bioavailability and resistance. The introduction of piperidine derivatives, notably in antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone), highlighted the pharmacophoric value of this heterocycle. Advances in cross-coupling reactions and click chemistry in the 2010s enabled systematic exploration of pyrimidine-piperidine hybrids, particularly in kinase inhibitor development. For example, imatinib analogs incorporating piperidine-carboxylic acid moieties demonstrate improved selectivity for BCR-ABL tyrosine kinase. The trifluoromethyl group’s integration into these hybrids represents a recent innovation, driven by fluorine chemistry’s evolution and the demand for metabolically stable therapeutics.

特性

IUPAC Name

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-27-13-6-2-4-11(8-13)14-9-15(18(19,20)21)23-17(22-14)24-7-3-5-12(10-24)16(25)26/h2,4,6,8-9,12H,3,5,7,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXAUKXEVPEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCCC(C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870980-07-7
Record name 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents, methoxyphenyl derivatives, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

化学反応の分析

Esterification and Hydrolysis Reactions

The carboxylic acid moiety undergoes esterification and hydrolysis under controlled conditions. For example:

  • Ethyl ester formation : Reaction with ethyl chloroformate and N-methylmorpholine in N,N-dimethylformamide (DMF) yields the corresponding ethyl ester derivative (CAS 1018051-75-6) .
  • Ester hydrolysis : Strong bases (e.g., NaOH) or Lewis acids (e.g., BBr₃) cleave esters to regenerate the carboxylic acid. Harsh conditions (>60°C with NaOH) are often required due to steric hindrance from the trifluoromethyl group .
Reaction TypeReagents/ConditionsYieldReference
EsterificationEthyl chloroformate, N-methylmorpholine, DMF75–90%
Acidic HydrolysisBBr₃, CH₂Cl₂, RT65%
Basic HydrolysisNaOH (aq.), >60°C<30%

Suzuki-Miyaura Cross-Coupling

The pyrimidine core participates in Suzuki coupling to introduce aryl/heteroaryl groups at the 4-position:

  • Substrate selectivity : The 2-chloropyrimidine intermediate reacts preferentially at the 4-position with boronic acids under Pd catalysis (Pd₂(dba)₃, SPhos ligand) .
  • Functional group tolerance : Methoxy and trifluoromethyl groups remain intact during coupling .

Example Reaction:

text
2-Chloro-4-(3-nitrophenyl)pyrimidine + Aryl boronic acid → 4-Arylpyrimidine derivative
Catalyst SystemLigandTemperatureYieldReference
Pd₂(dba)₃, K₂CO₃SPhos80°C85%
Pd(OAc)₂, Na₂CO₃XPhos100°C78%

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in prodrug development:

  • Coupling agents : Isobutyl chloroformate and N-methylmorpholine facilitate amide bond formation with substituted anilines .
  • Steric effects : Bulky substituents on the piperidine ring reduce reaction efficiency .

Representative Amide Derivatives:

Amine PartnerProduct ApplicationYieldReference
6-Methylbenzene-1,3-diamineAnti-angiogenic agents70%
Piperidine-4-carboxamideSerine peptidase inhibitors82%

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

  • Methanesulfonic acid salt : Prepared via reaction with methanesulfonic acid in dichloromethane .
  • Sodium salt : Generated using NaOH in ethanol/water mixtures .
Salt TypeCounterionSolvent SystemReference
MesylateCH₃SO₃HCH₂Cl₂
SodiumNaOHEtOH/H₂O

Decarboxylation

Under acidic or thermal conditions, the carboxylic acid undergoes decarboxylation:

  • Mechanism : Protonation at the β-carbon facilitates CO₂ loss, forming a piperidine-substituted pyrimidine .
  • Byproducts : Competing ester hydrolysis complicates reaction purity .
ConditionTemperatureConversionReference
H₂SO₄ (conc.)120°C92%
Pivaloyl chloride80°C88%

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group participates in EAS, albeit with reduced reactivity due to electron-withdrawing trifluoromethyl effects:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C to introduce nitro groups .
  • Sulfonation : Limited success due to deactivation by the trifluoromethyl group .
ReactionReagentsYieldReference
NitrationHNO₃/H₂SO₄, 0°C45%
BrominationBr₂, FeBr₃<20%

科学的研究の応用

Medicinal Applications

1. Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. In a study focusing on N-Heterocycles, it was noted that similar pyrimidine derivatives exhibited strong antiviral activity against various strains of viruses, including HIV and measles virus. The structural characteristics of the compound may enhance its efficacy against resistant strains due to its ability to interact with viral enzymes effectively .

2. Drug Design and Development

The compound's unique structure allows it to serve as a template for designing new drugs targeting specific biological pathways. Its piperidine core is particularly useful in modifying pharmacokinetic properties such as solubility and permeability. Research indicates that modifications at the pyrimidine ring can lead to enhanced interactions with target proteins, making it a candidate for further development in treating diseases like cancer and viral infections .

Case Study 1: Antiviral Efficacy

A study published in Molecules demonstrated that derivatives of pyrimidine compounds, including those structurally similar to 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid, showed significant antiviral activity against HIV strains with resistance mutations. The IC50 values indicated potent inhibition, suggesting that this compound could be optimized for therapeutic use against resistant viral infections .

Case Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis, researchers explored various substitutions on the pyrimidine ring of similar compounds to identify optimal configurations for biological activity. The findings suggested that trifluoromethyl groups significantly enhance the binding affinity to target enzymes involved in viral replication, supporting the potential application of this compound in drug design .

作用機序

The mechanism of action of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrimidine ring (positions 4 and 6), modifications to the piperidine ring (e.g., carboxylic acid position), and replacement of functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Pyrimidine Position 4) Molecular Formula Molecular Weight (g/mol) logP* CAS Number Key Features
Target Compound 3-Methoxyphenyl C₁₈H₁₈F₃N₃O₃ 381.35 - 870980-07-7 Carboxylic acid at piperidine-3; -CF₃ enhances lipophilicity
1-[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid Furan-2-yl C₁₅H₁₄F₃N₃O₃ 341.29 - 862712-45-6 Piperidine-4-carboxylic acid; furan increases polarity
1-[4-(1,5-Dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (Y507-0140) 1,5-Dimethylpyrazol-4-yl C₁₆H₁₈F₃N₅O₂ 369.34 2.124 1006348-78-2 Pyrazole substituent; higher logP (lipophilicity)
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 3-Methoxyphenyl (-CHF₂ instead of -CF₃) C₁₈H₁₉F₂N₃O₃ 363.37 - 862679-50-3 Difluoromethyl reduces electron-withdrawing effects
Ethyl 1-(4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate Ethyl ester (-COOEt) C₂₀H₂₂F₃N₃O₃ 409.41 - 1018051-75-6 Ester prodrug; increased lipophilicity

*logP values are reported where available.

生物活性

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid, with the CAS number 870980-07-7, is a compound with significant potential in medicinal chemistry. Its unique structure combines a piperidine moiety with a pyrimidine ring, which is known to influence various biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C18H18F3N3O3
  • Molecular Weight : 381.35 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Recent research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to reference drugs like bleomycin . The mechanism involves interaction with specific protein targets that regulate cell proliferation and survival.

2. Antiparasitic Effects

The compound has also been investigated for its antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In optimized analogs, modifications to the molecular structure improved both aqueous solubility and metabolic stability, leading to enhanced efficacy in inhibiting PfATP4-associated Na⁺-ATPase activity . This suggests a potential role for the compound in developing new antimalarial therapies.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits for neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Protein Kinases : The compound may inhibit certain kinases involved in cell signaling pathways related to cancer progression.
  • Ion Channels : Its structural components allow it to modulate ion channels critical for cellular homeostasis and signaling in parasites.

Case Studies and Research Findings

StudyFindings
Demonstrated cytotoxicity in FaDu cells with better efficacy than bleomycin.
Showed inhibition of PfATP4 Na⁺-ATPase activity with improved solubility and stability in optimized analogs.
Suggested neuroprotective effects through modulation of neurotransmitter systems.

Safety and Toxicology

While exploring the biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating it can cause skin and eye irritation (H315, H319). Precautionary measures should be taken during handling to minimize exposure risks .

Q & A

Q. What are the established synthetic routes for 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid, and what are their limitations?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

Pyrimidine Core Formation : Condensation of 3-methoxybenzaldehyde derivatives with trifluoromethyl-containing reagents (e.g., via Biginelli or Suzuki-Miyaura coupling) .

Piperidine Ring Functionalization : Coupling the pyrimidine intermediate with a piperidine-3-carboxylic acid derivative using peptide coupling agents (e.g., HATU or EDCI) .
Limitations : Low yields in trifluoromethyl group introduction (due to steric hindrance) and purification challenges caused by polar carboxylic acid groups.

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm, trifluoromethyl as a singlet near δ 120 ppm in 19^19F NMR) .
  • LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated [M+H]+ = 422.14; observed 422.13) .
  • X-ray Crystallography : Resolves piperidine ring conformation and intermolecular interactions (if crystalline forms are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the trifluoromethylpyrimidine intermediate?

Methodological Answer:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling, optimizing solvent (toluene/EtOH) and temperature (80–100°C) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield by 15–20% .
  • Purification Strategies : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the polar carboxylic acid derivative .

Q. What experimental strategies address solubility challenges in biological assays?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to a sodium salt (improves aqueous solubility >10-fold) .
  • Co-Solvent Systems : Use DMSO/PBS (v/v 1:9) for in vitro assays, ensuring DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Lipid-Based Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for in vivo studies .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC50_{50} values ± SEM) .
  • Off-Target Profiling : Use kinase/GPCR panels to confirm selectivity (e.g., Eurofins CEREP panels) .
  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-specific discrepancies .

Q. What techniques elucidate the compound’s mechanism of action in autophagy modulation?

Methodological Answer:

  • Western Blotting : Monitor LC3-II/LC3-I ratio and p62 degradation in prostate cancer cells (e.g., PC-3) .
  • CRISPR Knockout Models : Validate mTOR/p70S6K pathway dependency by deleting Raptor or Rictor genes .
  • Autophagic Flux Assays : Use lysosomal inhibitors (e.g., chloroquine) to distinguish autophagosome formation vs. degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。